5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole-4-carboxamide core substituted with a 3,4-dimethoxyphenyl-oxazolylmethyl group at position 1 and a 2-methylphenylamide at position 2. This scaffold is part of a broader class of triazole-carboxamides known for diverse biological activities, including anticancer, antibacterial, and anti-angiogenic properties . The 5-amino group and aromatic substituents are critical for modulating interactions with biological targets such as kinases, bacterial proteases, or calcium channels .
Properties
IUPAC Name |
5-amino-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-13-7-5-6-8-16(13)25-22(30)20-21(24)29(28-27-20)12-17-14(2)33-23(26-17)15-9-10-18(31-3)19(11-15)32-4/h5-11H,12,24H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTRXYSBEPMUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C=C4)OC)OC)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then subjected to cyclization reactions to form the oxazole and triazole rings. The final product is obtained through further functional group modifications and purification steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Functional Group Reactivity and Reaction Types
The compound’s reactivity is governed by its key functional groups:
Substituent Modifications on the Benzyl Ring
Modifications at the para-position of the benzyl subunit significantly influence biological activity and metabolic stability :
| Substituent | Compound Analogue | Activity (pEC₅₀) | Effect on Metabolic Stability |
|---|---|---|---|
| -SMe | 10 | 6.3 | Moderate stability |
| -iPr | 11 | 7.4 | Improved stability |
| -OCF₃ | 13 | 7.1 | High stability |
| Pyrazole | 14 | 7.0 | Moderate stability |
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Key Insight : Bulky hydrophobic groups (e.g., -iPr, -OCF₃) enhance both potency and stability, suggesting occupation of a hydrophobic binding pocket .
Oxidation Reactions
Oxidation of the thiomethyl (-SMe) substituent yields sulfoxide derivatives, which exhibit reduced activity:
This reaction highlights the sensitivity of sulfur-containing groups to oxidative metabolism, necessitating structural optimization to avoid rapid inactivation .
Triazole Core Reactivity
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core undergoes selective functionalization:
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Amino Group : Reacts with isocyanates or sulfonyl chlorides to form ureas or sulfonamides, respectively, enhancing target selectivity.
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Triazole Ring : Participates in Huisgen cycloadditions (click chemistry) for bioconjugation or library synthesis.
Synthetic Considerations
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Multi-Step Synthesis : The compound is synthesized via sequential heterocycle formation (oxazole and triazole rings), followed by carboxamide coupling.
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Purification : Requires chromatography or recrystallization due to by-products from competing reactions (e.g., over-alkylation).
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Stability : Degrades under prolonged exposure to light or moisture, necessitating inert storage conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit promising anticancer properties. For instance, a related compound demonstrated substantial growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates that triazole derivatives possess broad-spectrum activity against various bacterial and fungal strains. The incorporation of oxazole moieties enhances the lipophilicity and membrane permeability of these compounds, making them effective in targeting microbial infections .
Anti-inflammatory Effects
Another area of application is in the treatment of inflammatory diseases. Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests that this compound could be explored further for its therapeutic potential in conditions like rheumatoid arthritis and other inflammatory disorders .
Synthesis and Structural Variations
The synthesis of this compound involves complex multi-step reactions that allow for the introduction of various functional groups. The ability to modify the oxazole and triazole rings can lead to derivatives with enhanced biological activity or altered pharmacokinetic profiles. The structural diversity achieved through such modifications is critical for optimizing efficacy and safety profiles in drug development .
Pharmacokinetics and ADME Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability. Further investigations are necessary to fully elucidate these properties and their implications for clinical use .
Data Table: Summary of Applications
| Application Area | Findings/Notes |
|---|---|
| Anticancer Activity | Significant growth inhibition in various cancer cell lines (PGIs up to 86%) |
| Antimicrobial Properties | Broad-spectrum activity against bacteria and fungi |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |
| Synthesis | Multi-step synthesis allows for structural modifications |
| Pharmacokinetics | Favorable ADME profiles; requires further investigation |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of triazole derivatives similar to our compound, researchers found that specific substitutions on the triazole ring enhanced cytotoxicity against breast cancer cells (MDA-MB-231). The study highlighted the importance of structural modifications in increasing biological activity.
Case Study 2: Antimicrobial Activity
A comparative study assessed various triazole compounds against resistant bacterial strains. The results indicated that derivatives with oxazole components exhibited superior antimicrobial properties compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of 5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Variations
The compound shares its 1,2,3-triazole-4-carboxamide skeleton with several analogs, but differences in substituents significantly influence activity and physicochemical properties. Key analogs include:
Key Observations:
- Amide Diversity: The 2-methylphenylamide group contrasts with polar substituents like hydroxypropyl (I) or quinolinyl (3o), which may alter target selectivity. For example, compounds with hydrophilic amides (e.g., ZIPSEY) show distinct crystallographic packing and solubility profiles .
- Oxazole vs.
Pharmacological and Functional Comparisons
Anticancer Activity
- Target vs. CAI: While CAI (carboxyamidotriazole) is a known anti-angiogenic agent, the target compound’s 3,4-dimethoxy groups may enhance selectivity for cancer cell lines over non-cancerous tissues, a hypothesis supported by similar dimethoxy-substituted analogs showing renal and CNS cancer activity (e.g., GP = -27.30% for SNB-75 cells) .
- Activity vs. 3q : Compound 3q (naphthalen-2-ylamide) demonstrated Wnt/β-catenin pathway inhibition, suggesting the target compound’s 2-methylphenyl group may shift activity toward alternate pathways like mTOR or MAPK .
Physicochemical and Structural Insights
- Crystallographic Data: The twist angle between the triazole core and aryl groups varies significantly among analogs. For example: Target Compound: Predicted ~74° twist (based on ethyl 5-formyl-1-(pyridin-3-yl)-triazole-4-carboxylate analogs) . LOHWIP (III): 50.3° twist due to steric effects of the trifluoromethylquinoline group . Larger twist angles correlate with reduced π-π stacking but improved hydrophobic interactions in binding pockets.
- Solubility: The 3,4-dimethoxy groups may improve aqueous solubility compared to non-polar substituents (e.g., CAI’s dichlorobenzoyl group), though this requires experimental validation .
Biological Activity
5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C23H24N6O5
- Molecular Weight : 464.5 g/mol
- CAS Number : 1251702-65-4
- Structural Features : This compound features a triazole ring, oxazole moiety, and multiple methoxy groups that contribute to its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, influencing several biochemical pathways. For instance:
- Immunomodulatory Effects : Compounds with similar structures have shown immunosuppressive properties by inhibiting the production of pro-inflammatory cytokines (e.g., TNF-alpha) and affecting lymphocyte proliferation .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and its analogs:
Case Studies and Research Findings
-
Immunomodulatory Study :
A study evaluated the effects of related isoxazole derivatives on immune responses in vitro and in vivo. The results indicated that these compounds could suppress the humoral immune response while enhancing certain aspects of cellular immunity. Specifically, they inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated by phytohemagglutinin (PHA) and reduced TNF-alpha levels in human whole blood cultures . -
Anticancer Activity :
Research has shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a derivative was tested against 11 different cancer types, showing a mean IC50 value of approximately 92.4 µM against human colon adenocarcinoma cells . -
Anti-inflammatory Effects :
In animal models, compounds with similar structures were found to reduce carrageenan-induced paw edema significantly. This suggests potential applications in treating inflammatory conditions .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?
- Methodological Answer : The compound features a 1,2,3-triazole core linked to a 1,3-oxazole ring substituted with 3,4-dimethoxyphenyl and methyl groups. The triazole-carboxamide moiety and methoxy groups on the phenyl ring are critical for hydrogen bonding and π-π stacking interactions with biological targets. The methyl groups enhance lipophilicity, potentially impacting membrane permeability. Structural analogs (e.g., triazole-oxazole hybrids in and ) show that methoxy substitutions modulate electronic properties and solubility, which can affect enzyme inhibition profiles .
Q. What synthetic strategies are commonly employed to prepare this compound?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Cyclization of α-haloketones with amides to form the oxazole ring (e.g., using POCl₃ or H₂SO₄ as catalysts, as described in ).
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, followed by carboxamide coupling via EDCI/HOBt-mediated reactions (analogous to methods in and ).
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended to isolate intermediates, with LC-MS validation for purity .
Q. How can researchers validate the compound’s identity and purity?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) signals at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C).
- HRMS : Match molecular ion peaks to the theoretical mass (C₂₃H₂₄N₆O₄; calculated [M+H]⁺ = 473.18 g/mol).
- HPLC : Use a C18 column (ACN/H₂O gradient) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising bioactivity?
- Methodological Answer :
- Structural Modifications : Introduce polar groups (e.g., -OH, -SO₃H) at the 2-methylphenyl moiety to enhance aqueous solubility while preserving the triazole-oxazole pharmacophore (see ’s discussion on derivative design).
- Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve bioavailability.
- Data-Driven Approach : Perform a Design of Experiments (DoE) to test solubility-bioactivity trade-offs, as demonstrated in flow-chemistry optimizations () .
Q. How should contradictory data on the compound’s enzyme inhibition potency be resolved?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under uniform conditions (pH, temperature, buffer composition). For example, notes that low solubility in aqueous buffers may artificially reduce observed activity.
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity.
- Impurity Analysis : Quantify byproducts (e.g., hydrolyzed carboxamide) via LC-MS, as impurities ≥5% can skew inhibition data .
Q. What computational methods are suitable for predicting off-target interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR libraries, prioritizing targets with conserved ATP-binding pockets (due to the triazole-oxazole scaffold’s resemblance to purines).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability to primary targets (e.g., COX-2 or PARP1) versus off-targets.
- QSAR Models : Train models on analogs () to predict ADMET properties and toxicity risks .
Key Challenges and Future Directions
- Challenge 1 : Balancing lipophilicity and solubility for CNS penetration (critical for neurodegenerative disease applications).
- Challenge 2 : Mitigating metabolic instability of the methoxy groups (e.g., CYP450-mediated demethylation).
- Future Work :
- Develop deuterated methoxy groups to slow metabolism (see ’s derivative strategies).
- Explore prodrug formulations (e.g., ester-linked carboxamide) to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
